

Spectroscopic Profile of 3,6-Dihydroxyxanthone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3,6-Dihydroxyxanthone

Cat. No.: B15561991

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-dihydroxyxanthone**, a naturally occurring xanthone derivative with noted biological activities. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of **3,6-dihydroxyxanthone** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these analytical techniques are summarized in the tables below.

Table 1: ^1H NMR Spectroscopic Data for 3,6-Dihydroxyxanthone

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1, H-8	7.99	d	8.8
H-2, H-7	6.81	dd	8.8, 2.4
H-4, H-5	6.71	d	2.4

Solvent: Methanol-d₄

Table 2: ¹³C NMR Spectroscopic Data for 3,6-Dihydroxyxanthone

Atom No.	Chemical Shift (δ , ppm)
C-1, C-8	127.9
C-2, C-7	115.4
C-3, C-6	162.4
C-4, C-5	102.7
C-4a, C-4b	157.2
C-8a, C-8b	108.8
C-9	181.9

Solvent: Methanol-d₄

Table 3: Infrared (IR) Spectroscopic Data for 3,6-Dihydroxyxanthone

Wavenumber (cm ⁻¹)	Functional Group Assignment
3425	O-H stretching (phenolic)
1604	C=O stretching (γ -pyrone)
1465	C=C stretching (aromatic)
1273	C-O-C stretching (ether)

Table 4: Mass Spectrometry (MS) Data for 3,6-Dihydroxyxanthone

Ion	m/z
[M] ⁺	228

Molecular Formula: C₁₃H₈O₄, Molecular Weight: 228.20 g/mol [\[1\]](#)

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the methodologies typically employed for the analysis of xanthone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. The sample (typically 5-10 mg) is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

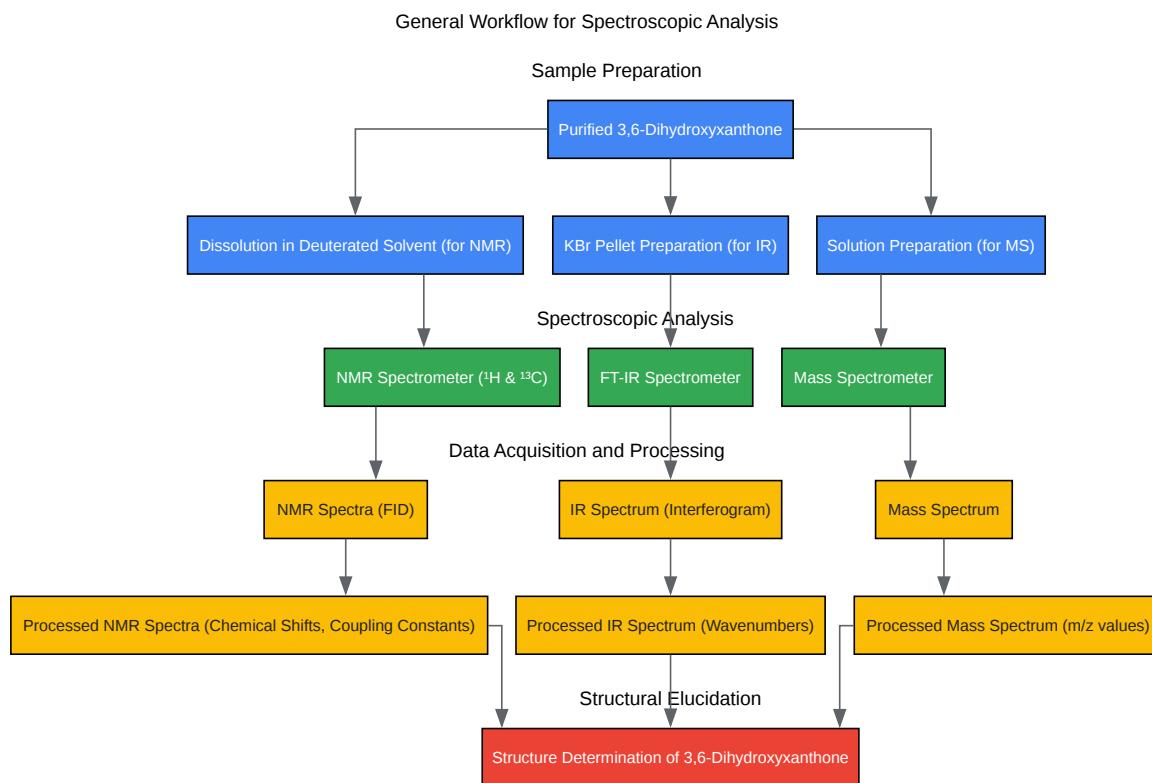
FT-IR spectra are obtained using a Fourier-transform infrared spectrophotometer. For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a purified compound like **3,6-dihydroxyxanthone**.



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Spectroscopic Analysis Workflow

This guide serves as a foundational reference for the spectroscopic properties of **3,6-dihydroxyxanthone**. The presented data and protocols are essential for the quality control, characterization, and further investigation of this and related compounds in a research and development setting.

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References

- 1. 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322 - PubChem
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